

# Classification of Amicarbazone within the triazolinone chemical family

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Amicarbazone

Cat. No.: B1667049

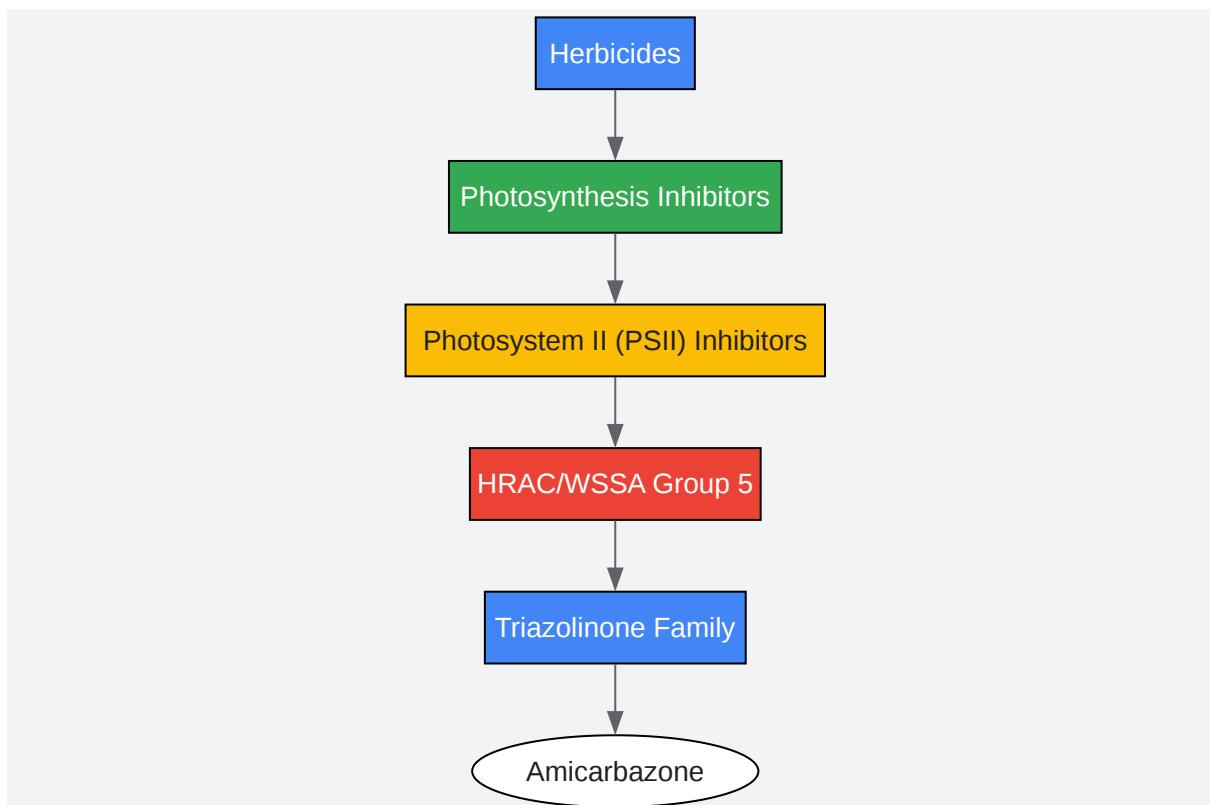
[Get Quote](#)

An In-depth Technical Guide to the Classification of **Amicarbazone** within the Triazolinone Chemical Family

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide **Amicarbazone**, focusing on its classification within the triazolinone chemical family, its mode of action, physicochemical properties, and the experimental methodologies used for its analysis.

## Chemical Classification and Identity


**Amicarbazone** is a selective, pre- and post-emergence herbicide belonging to the triazolinone chemical family.<sup>[1][2][3]</sup> It is classified under Group 5 (C1) by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA), a group characterized by the inhibition of photosynthesis at Photosystem II.<sup>[2][4]</sup>

The core structure of **Amicarbazone** is a 4,5-dihydro-1H-1,2,4-triazol-5-one ring, substituted at key positions to confer its herbicidal activity.<sup>[5]</sup>

Table 1: Chemical Identity of **Amicarbazone**

| Identifier        | Value                                                                                                |
|-------------------|------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 4-amino-N-tert-butyl-5-oxo-3-propan-2-yl-1,2,4-triazole-1-carboxamide[5][6]                          |
| CAS Name          | 4-amino-N-(1,1-dimethylethyl)-4,5-dihydro-3-(1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide[6] |
| CAS Number        | 129909-90-6[7]                                                                                       |
| Chemical Formula  | C <sub>10</sub> H <sub>19</sub> N <sub>5</sub> O <sub>2</sub> [8][9]                                 |
| Molecular Weight  | 241.29 g/mol [10][11]                                                                                |
| Development Codes | BAY MKH 3586, BAY 314666[7]                                                                          |

Below is a diagram illustrating the classification hierarchy of **Amicarbazone**.



[Click to download full resolution via product page](#)**Classification of Amicarbazone.**

## Physicochemical and Toxicological Properties

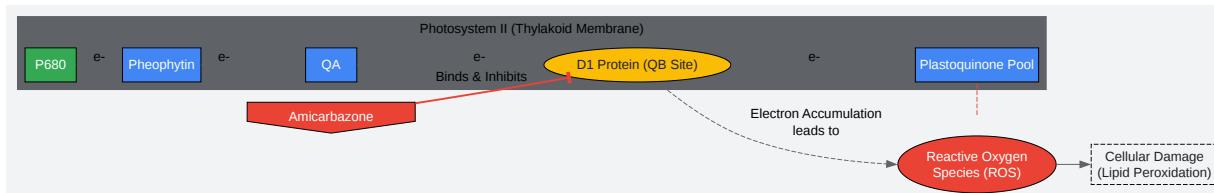
The environmental fate and toxicological profile of **Amicarbazone** are dictated by its physicochemical properties. It is characterized by high water solubility and a corresponding high potential for leaching in soil.[\[3\]](#)

Table 2: Physicochemical Properties of **Amicarbazone**

| Property                                        | Value                             | Source(s)                                 |
|-------------------------------------------------|-----------------------------------|-------------------------------------------|
| Physical State                                  | Colorless crystals                | <a href="#">[10]</a>                      |
| Melting Point                                   | 137.5°C                           | <a href="#">[10]</a>                      |
| Vapor Pressure                                  | $2.3 \times 10^{-8}$ mmHg at 25°C | <a href="#">[12]</a>                      |
| Water Solubility                                | 4.6 g/L (pH 4-9) at 20°C          | <a href="#">[10]</a> <a href="#">[12]</a> |
| Log P (octanol/water)                           | 1.23 (pH 7)                       | <a href="#">[10]</a> <a href="#">[12]</a> |
| Soil Organic Carbon Partition Coefficient (Koc) | 23-44                             | <a href="#">[13]</a>                      |
| Soil Half-life (Field)                          | 5.3 to 8.4 days                   | <a href="#">[8]</a>                       |
| Soil Half-life (Lab)                            | 13.9 to 19.7 days                 | <a href="#">[7]</a>                       |

Table 3: Toxicological Profile of **Amicarbazone**

| Endpoint                                      | Value                                                            | Species          | Source(s)            |
|-----------------------------------------------|------------------------------------------------------------------|------------------|----------------------|
| Acute Oral LD <sub>50</sub>                   | 1015 mg/kg (females)                                             | Rat              | <a href="#">[12]</a> |
| Acute Dermal LD <sub>50</sub>                 | > 5000 mg/kg                                                     | Rat              | <a href="#">[12]</a> |
| Acute Inhalation LC <sub>50</sub>             | 2.242 mg/L air (4 hr)                                            | Rat              | <a href="#">[10]</a> |
| Carcinogenicity                               | Classified as "Not<br>Likely to be<br>Carcinogenic to<br>Humans" | N/A              | <a href="#">[9]</a>  |
| Aquatic Toxicity (96 hr<br>LC <sub>50</sub> ) | >129 mg/L                                                        | Bluegill Sunfish | <a href="#">[10]</a> |
| Aquatic Toxicity (96 hr<br>LC <sub>50</sub> ) | >120 mg/L                                                        | Rainbow Trout    | <a href="#">[10]</a> |


## Mode of Action: Photosystem II Inhibition

**Amicarbazone**'s herbicidal activity stems from its potent inhibition of photosynthetic electron transport.[\[1\]](#) It binds to the Q binding site on the D1 protein within Photosystem II (PSII) in the chloroplast thylakoid membrane.[\[14\]](#) This binding action blocks the flow of electrons from the primary quinone acceptor (Q) to the secondary quinone acceptor (Q), effectively halting the linear electron transport chain.[\[1\]](#)

The blockage of electron flow leads to a cascade of destructive events:

- Inhibition of ATP and NADPH Synthesis: The lack of electron transport prevents the generation of the energy and reducing power necessary for CO<sub>2</sub> fixation.[\[14\]](#)
- Oxidative Stress: An accumulation of excited chlorophyll molecules and the formation of triplet chlorophyll lead to the generation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage.[\[14\]](#)
- Phenotypic Response: Susceptible plants exhibit rapid chlorosis, followed by growth cessation, tissue necrosis, and eventual death.[\[1\]](#)[\[6\]](#)

The signaling pathway below illustrates the mechanism of PSII inhibition by **Amicarbazone**.



[Click to download full resolution via product page](#)

Mechanism of **Amicarbazone**'s inhibition of Photosystem II.

## Experimental Protocols

### Protocol for Photosystem II Inhibition Assay

This protocol is a generalized procedure based on methodologies described for measuring the effects of PSII inhibitors on plant physiology.[6][8]

**Objective:** To quantify the inhibitory effect of **Amicarbazone** on the photosynthetic electron transport rate (ETR).

#### Materials:

- Intact leaves or isolated chloroplasts from a susceptible plant species (e.g., velvetleaf).
- **Amicarbazone** solutions of varying concentrations.
- A pulse-amplitude-modulation (PAM) chlorophyll fluorometer.
- Photosynthesis system with an oxygen electrode for measuring O<sub>2</sub> evolution.
- Growth chamber or controlled environment.

#### Procedure:

- **Plant Preparation:** Grow susceptible plants in a controlled environment. For foliar application studies, treat plants with different rates of **Amicarbazone**.
- **Chlorophyll Fluorescence Measurement:**

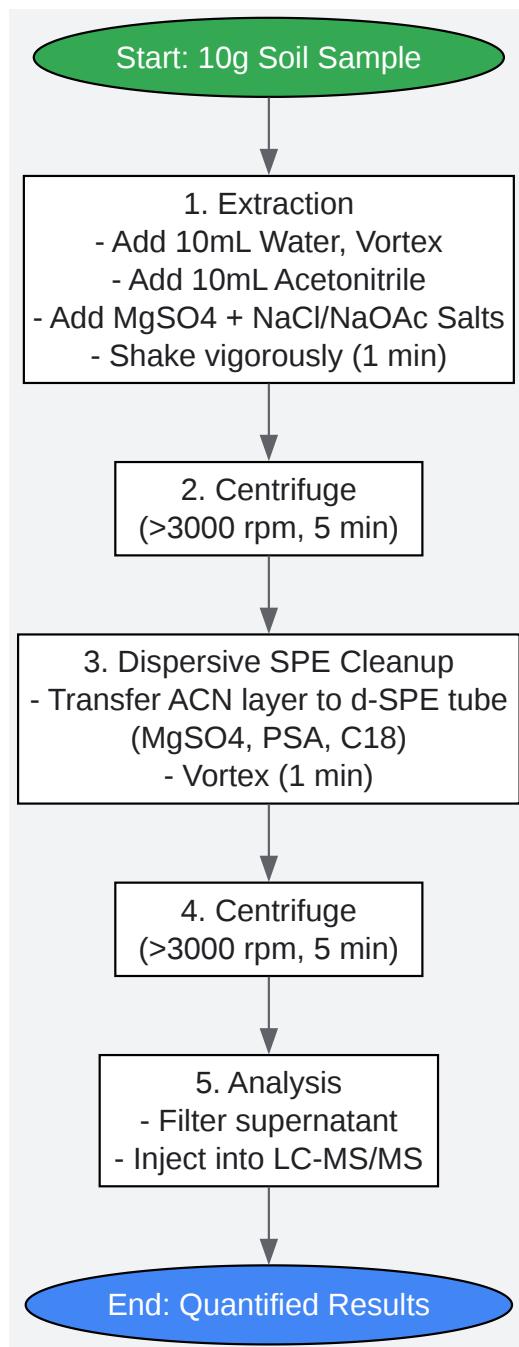
- Dark-adapt the leaves for at least 30 minutes.
- Use the PAM fluorometer to measure the minimum fluorescence ( $F_0$ ) and maximum fluorescence ( $F_m$ ) to determine the maximum quantum yield of PSII ( $F_v/F_m = (F_m - F_0)/F_m$ ).
- Expose the leaf to a saturating pulse of light to measure the effective quantum yield of PSII ( $\Phi_{PSII}$ ) at various time points after treatment.
- Calculate the Electron Transport Rate (ETR) using the formula:  $ETR = \Phi_{PSII} \times PAR \times 0.5 \times 0.84$ , where PAR is the photosynthetically active radiation.
- Oxygen Evolution Measurement:
  - Isolate chloroplasts from treated and untreated leaves.
  - Suspend the chloroplasts in a reaction buffer within the oxygen electrode chamber.
  - Illuminate the chamber and measure the rate of oxygen evolution.
  - Compare the rates between control and **Amicarbazone**-treated samples to determine the percent inhibition.
- Data Analysis: Plot the ETR or oxygen evolution rate against the **Amicarbazone** concentration to determine the  $I_{50}$  value (the concentration required for 50% inhibition).

## Protocol for Amicarbazone Residue Analysis in Soil (Modified QuEChERS)

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis, adapted for **Amicarbazone** and its primary metabolites in soil.[\[7\]](#)[\[11\]](#)[\[15\]](#)

Objective: To extract and quantify **Amicarbazone** and its metabolites (e.g., desamino **amicarbazone**) from soil samples.

Materials:


- Soil sample (10 g).
- 50 mL polypropylene centrifuge tubes.
- Acetonitrile (ACN), HPLC grade.
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>).
- Sodium chloride (NaCl) or Sodium Acetate.
- Dispersive solid-phase extraction (d-SPE) sorbents: Primary Secondary Amine (PSA) and C18.
- High-speed centrifuge.
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

**Procedure:**

- Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Extraction:
  - Add 10 mL of water and vortex for 1 minute to hydrate the sample. Let stand for 10 minutes.[15]
  - Add 10 mL of acetonitrile (with 1% acetic acid for better recovery).[15]
  - Add QuEChERS salts (e.g., 4 g MgSO<sub>4</sub> and 1.7 g sodium acetate).[15]
  - Shake vigorously for 1-2 minutes, either manually or using a mechanical shaker.
  - Centrifuge at >3000 rpm for 5 minutes.
- Dispersive SPE Cleanup:
  - Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL tube containing d-SPE sorbents (e.g., 900 mg MgSO<sub>4</sub>, 150 mg PSA, 150 mg C18).

- Vortex for 1 minute.
- Centrifuge at >3000 rpm for 5 minutes.
- Analysis:
  - Take an aliquot of the cleaned extract, filter it through a 0.22 µm filter, and transfer it to an autosampler vial.
  - Analyze the sample using LC-MS/MS, monitoring for the specific mass transitions of **Amicarbazone** and its metabolites.
- Quantification: Create a matrix-matched calibration curve using standards of known concentrations to quantify the residues in the sample.

The workflow for the modified QuEChERS protocol is visualized below.



[Click to download full resolution via product page](#)

Experimental workflow for QuEChERS analysis.

## Herbicidal Efficacy and Metabolism

**Amicarbazone** provides effective control of various annual broadleaf and grass weeds.<sup>[2]</sup> Its selectivity in certain turfgrass species is attributed to differential absorption, translocation, and metabolism.<sup>[16][17]</sup>

Table 4: Herbicidal Efficacy of **Amicarbazone**

| Target Weed                  | Crop/Setting         | Application Rate (kg a.i./ha) | Control Efficacy (%)  | Source(s) |
|------------------------------|----------------------|-------------------------------|-----------------------|-----------|
| Annual Bluegrass (Poa annua) | Cool-Season Turf     | 0.2 - 0.3 (Fall)              | ≥ 72%                 | [1]       |
| Annual Bluegrass (Poa annua) | Cool-Season Turf     | 0.1 - 0.5 (Spring)            | > 62%                 | [1][7]    |
| Ipomoea grandifolia          | Sugarcane (on straw) | 0.525 - 1.05                  | 96 - 100% (at 14 DAA) | [2]       |
| Brachiaria decumbens         | Sugarcane (on straw) | 0.525 - 1.05                  | 100% (at 28 DAA)      | [2]       |
| Euphorbia heterophylla       | Sugarcane (on straw) | 0.525 - 1.05                  | 96 - 100% (at 14 DAA) | [2]       |

Studies using <sup>14</sup>C-labeled **Amicarbazone** have shown that tolerant species like creeping bentgrass and tall fescue metabolize the herbicide more rapidly than susceptible species like annual bluegrass.[16][17] The primary metabolic pathways involve deamination and hydroxylation.[18]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [bioone.org](http://bioone.org) [bioone.org]

- 2. Efficacy of the herbicide amicarbazone applied on straw or soil for weed control in sugar cane - Advances in Weed Science [awsjournal.org]
- 3. Amicarbazone (Ref: BAY MKH 3586) [sitem.herts.ac.uk]
- 4. Amicarbazone Efficacy on Annual Bluegrass and Safety on Cool-Season Turfgrasses | Weed Technology | Cambridge Core [cambridge.org]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. researchgate.net [researchgate.net]
- 7. Dissipation kinetics and degradation mechanism of amicarbazone in soil revealed by a reliable LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. Federal Register :: Amicarbazone; Pesticide Tolerances [federalregister.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Absorption, Translocation, and Metabolism of Amicarbazone in Annual Bluegrass (*Poa annua*), Creeping Bentgrass (*Agrostis stolonifera*), and Tall Fescue (*Festuca arundinacea*) | Weed Science | Cambridge Core [cambridge.org]
- 18. Amicarbazone | C10H19N5O2 | CID 153920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Classification of Amicarbazone within the triazolinone chemical family]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667049#classification-of-amicarbazone-within-the-triazolinone-chemical-family>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)